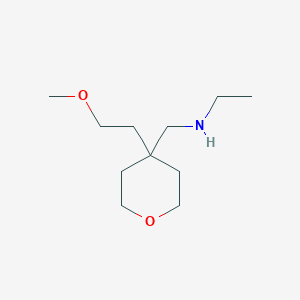

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethanamine

Description

n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethanamine (CAS: 1485959-63-4) is a heterocyclic amine featuring a tetrahydro-2H-pyran (oxane) core substituted at the 4-position with a 2-methoxyethyl group and a methylene-linked ethanamine moiety. Its molecular formula is inferred to be C₁₁H₂₃NO₂, with a molecular weight of approximately 213.31 g/mol . The methoxyethyl group enhances polarity and solubility, while the ethanamine chain may facilitate interactions with biological targets, such as neurotransmitter receptors.

Properties

Molecular Formula |

C11H23NO2 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]ethanamine |

InChI |

InChI=1S/C11H23NO2/c1-3-12-10-11(4-7-13-2)5-8-14-9-6-11/h12H,3-10H2,1-2H3 |

InChI Key |

AQSJJOUITXMDFG-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1(CCOCC1)CCOC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-(2-Methoxyethyl)tetrahydro-2H-pyran derivatives are typically prepared by alkylation or nucleophilic substitution on tetrahydropyran rings bearing hydroxyl or halide groups.

- N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a closely related intermediate, synthesized by reduction of the corresponding acetamide derivative using borane-tetrahydrofuran complex (borane-THF).

Reduction of Acetamide to Ethanamine Derivative

A reliable method involves the reduction of N-(tetrahydro-2H-pyran-4-yl)methylacetamide to the corresponding ethanamine using borane-THF:

| Step | Reagents/Conditions | Procedure | Yield/Notes |

|---|---|---|---|

| 1 | N-(tetrahydro-2H-pyran-4-yl)methylacetamide in THF | Add 1M borane-THF solution dropwise at ambient temperature under nitrogen, stir for 48 h | High conversion to amine |

| 2 | Quench with methanol, then acidify with 1N HCl | Extract with dichloromethane, wash, dry over MgSO4 | Purification by extraction |

| 3 | Basify with 5N NaOH, extract product with CH2Cl2 | Concentrate organic phase to isolate N-ethyl-N-[(tetrahydropyran-4-yl)methyl]amine | ESI-MS m/z 144 [M+1]+, HPLC retention time 0.58 min |

This method yields the ethanamine derivative with good purity and is scalable.

Introduction of 2-Methoxyethyl Group

The 2-methoxyethyl substituent can be introduced via nucleophilic substitution on a 4-halo-tetrahydro-2H-pyran intermediate or by alkylation of the corresponding hydroxy derivative using 2-methoxyethyl halides under basic conditions. Specific literature on this exact substitution is limited, but analogous methods in tetrahydropyran chemistry suggest:

- Use of 2-methoxyethyl bromide or tosylate as electrophiles.

- Base such as potassium carbonate or sodium hydride to deprotonate the hydroxyl group.

- Reaction in polar aprotic solvents like DMF or DMSO at moderate temperatures (50-80 °C).

Alternative Synthetic Routes

Grignard Reagent Addition to N-Methoxy-N-methyl Carboxamides (Weinreb Amides): Preparation of 1-(tetrahydro-2H-pyran-4-yl)ethanone as an intermediate can be achieved by addition of methylmagnesium bromide to N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide, followed by further functionalization.

Bromination and Subsequent Substitution: Bromination of 1-(tetrahydro-2H-pyran-4-yl)ethanone in methanol at low temperatures followed by acid workup yields intermediates that can be converted to the desired amine derivatives.

Detailed Reaction Conditions and Yields

Purification and Characterization

- Purification: Conventional methods such as silica gel column chromatography, crystallization, and solvent extraction are used to isolate the final product and intermediates.

- Characterization: ESI-MS, NMR (1H and 13C), HPLC retention time, and melting point determinations are standard for confirming structure and purity.

Summary Table of Key Synthetic Steps

Research Findings and Notes

- The reduction of amides with borane-THF is a well-established method to obtain primary or secondary amines with retention of stereochemistry when applicable.

- The use of Weinreb amides as intermediates allows for selective ketone formation, which can be further functionalized.

- The 2-methoxyethyl group introduction via nucleophilic substitution is common in medicinal chemistry to improve solubility and pharmacokinetic properties.

- Purification by chromatographic methods ensures high purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the amine group can produce N-methyl derivatives .

Scientific Research Applications

n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group may enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:

Functional and Pharmacological Insights

Solubility and Polarity :

- The methoxyethyl group in the target compound introduces polarity, improving aqueous solubility compared to ethyl () or phenyl () derivatives.

- Compounds like N-(furan-2-ylmethyl)-...ethanamine () exhibit reduced solubility due to bulky aromatic groups but may show enhanced binding to hydrophobic receptors.

Metabolic Stability :

Biological Activity

N-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a chemical compound with a complex structure that includes a tetrahydropyran ring, a methoxyethyl substituent, and an ethanamine group. This unique combination of functional groups suggests potential biological activities that may be explored for medicinal chemistry applications. This article reviews the available literature on the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H23NO2

- Molecular Weight : 201.31 g/mol

- CAS Number : 1485959-63-4

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, influencing critical biochemical pathways.

- Cell Proliferation Modulation : Research suggests potential interactions with proteins involved in cell growth and apoptosis, such as Bcl-2 and p53, indicating its role in cancer biology.

- Antioxidant Properties : Similar compounds have shown antioxidant activity, which could suggest a protective role against oxidative stress.

The biological mechanisms through which this compound operates are still under investigation. However, its structural features allow it to potentially engage with various receptors and enzymes:

| Target | Potential Interaction |

|---|---|

| Enzymes | Possible inhibition/modulation of metabolic enzymes |

| Receptors | Interaction with neurotransmitter receptors |

| Cell Cycle Proteins | Modulation of proteins involved in apoptosis and proliferation |

Study 1: Enzyme Inhibition

A study highlighted the compound's potential as an enzyme inhibitor. It was found to interact with specific metabolic pathways, suggesting applications in treating metabolic disorders and possibly cancer.

Study 3: Cancer Cell Proliferation

In vitro studies indicated that related compounds could reduce the expression of proteins associated with cell proliferation (e.g., HER2 and Akt), while increasing pro-apoptotic markers like caspase-9. These findings imply that this compound might also influence cancer cell dynamics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine?

- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For tetrahydropyran derivatives, a common approach is reacting a pre-functionalized tetrahydropyran core (e.g., 4-(bromomethyl)tetrahydro-2H-pyran) with a primary amine (e.g., ethanamine) under basic conditions. The 2-methoxyethyl substituent can be introduced via alkylation of the tetrahydropyran ring prior to amine coupling .

- Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to balance yield and regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is often required.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- HPLC-MS (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% by area under the curve).

- Elemental analysis (CHNS) to verify empirical formula .

Q. What solvents and conditions are suitable for stabilizing this compound in solution?

- Methodological Answer : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the methoxyethyl group. Avoid aqueous buffers with pH > 8, as the secondary amine may undergo oxidation .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s steric and electronic properties?

- Methodological Answer :

- Steric Effects : The methoxyethyl group introduces a branched alkyl chain, increasing steric hindrance around the tetrahydropyran oxygen. This can be quantified via molecular dynamics simulations (e.g., using Gaussian or AMBER) to assess conformational flexibility .

- Electronic Effects : The ether oxygen withdraws electron density via induction, polarizing the tetrahydropyran ring. IR spectroscopy (C-O-C stretch at ~1100 cm⁻¹) and DFT calculations (HOMO-LUMO gaps) provide empirical validation .

- Contradiction Note : Some studies suggest minimal electronic impact due to the substituent’s distance from the amine group, while others report altered pKa values in analogs .

Q. What strategies can resolve contradictory bioactivity data across structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Test derivatives (e.g., replacing methoxyethyl with hydroxyethyl or methyl groups) in parallel assays (e.g., receptor binding or enzyme inhibition).

- Data Normalization : Use internal standards (e.g., known agonists/antagonists) to control for batch-to-batch variability in cell-based assays .

- Example : In tetrahydropyran-based amines, methoxyethyl substitution increased selectivity for serotonin receptors over dopamine receptors by 3-fold compared to ethyl analogs .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., GPCRs). Focus on hydrogen bonding with the methoxy oxygen and hydrophobic interactions with the tetrahydropyran ring.

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.